6-Chloropurin-9-ide
Description
Contextualization of Purine (B94841) Chemistry in Academic Research
Purine chemistry represents a cornerstone of heterocyclic and medicinal chemistry, drawing enduring interest due to the central role of purine derivatives in biological systems. researchgate.netnih.gov Purines, composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, form the structural basis of essential biomolecules such as the nucleobases adenine (B156593) and guanine (B1146940), which are fundamental components of DNA and RNA. researchgate.net This biological significance has driven extensive research, as purine analogs are integral to the metabolic processes of virtually all living organisms. researchgate.netnih.gov Academic and industrial research continually explores purine chemistry for applications in pharmaceuticals, materials science, and agriculture, with ongoing advancements in synthesis and functionalization opening new avenues for innovation. mdpi.com
Significance of Halogenated Purines in Advanced Chemical Studies
The introduction of halogen atoms to the purine scaffold significantly alters the compound's electronic properties, reactivity, and biological potential. cnr.it Halogenation, particularly at the C6 position, renders the purine ring more susceptible to nucleophilic substitution, a feature widely exploited in synthetic chemistry. union.edu The electron-withdrawing nature of halogens enhances the electrophilicity of carbon atoms in the purine ring, facilitating the synthesis of a diverse array of derivatives. cnr.itrsc.org This enhanced reactivity makes halogenated purines, such as 6-chloropurine (B14466), valuable precursors and building blocks for creating complex molecules and chemical libraries for drug discovery and materials science. nih.govcnr.it
Specific Focus on 6-Chloropurine and its Anionic Forms, particularly 6-Chloropurin-9-ide
6-Chloropurine is a key intermediate in the synthesis of numerous biologically active compounds. savemyexams.comlibretexts.org Its utility stems primarily from the reactivity of the chlorine atom at the C6 position and the acidic nature of the proton at the N9 position of the imidazole ring. mdpi.com Treatment of 6-chloropurine with a base results in the deprotonation of the N9-H, forming the corresponding anion, this compound. This anionic species is a potent nucleophile and is central to the regioselective synthesis of N9-substituted purines, which is often the desired isomeric outcome in medicinal chemistry. mdpi.comresearchgate.net The formation of this compound is a critical step that directs subsequent reactions, such as alkylations and arylations, to the N9 position. researchgate.net
Overview of Research Domains and Scope of the Outline
The study of this compound encompasses several key domains of chemistry. Its formation and reactivity are subjects of synthetic organic chemistry, where it serves as a pivotal intermediate. Its electronic structure and reaction mechanisms are explored through physical organic chemistry and computational studies. Furthermore, its role as a precursor to a wide range of functionalized purines places it at the heart of medicinal chemistry programs aimed at developing novel therapeutic agents. This article will adhere to a strict outline focusing on the chemical synthesis, spectroscopic and structural properties, reactivity profile, theoretical analysis, and its specific roles in the synthesis of N9-substituted derivatives and coordination chemistry.
Structure
3D Structure
Properties
CAS No. |
50339-89-4 |
|---|---|
Molecular Formula |
C5H2ClN4- |
Molecular Weight |
153.55g/mol |
IUPAC Name |
6-chloropurin-9-ide |
InChI |
InChI=1S/C5H2ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H/q-1 |
InChI Key |
VTQXNBMGNCJHQQ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C([N-]1)N=CN=C2Cl |
Canonical SMILES |
C1=NC2=C([N-]1)N=CN=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes to 6-Chloropurine (B14466)
Traditional and widely adopted methods for synthesizing 6-chloropurine often start from readily available purine (B94841) precursors like hypoxanthine (B114508). These routes have been refined over time to improve efficiency and scalability.
Phosphoryl Chloride-Mediated Chlorination of Hypoxanthine
A common and effective method for preparing 6-chloropurine is through the direct chlorination of hypoxanthine using phosphoryl chloride (POCl₃). researchgate.netevitachem.comresearchgate.netsigmaaldrich.com This reaction is typically conducted in the presence of a tertiary amine, such as dimethylaniline, which acts as a catalyst. researchgate.netsigmaaldrich.comottokemi.com The process generally involves heating a mixture of hypoxanthine and phosphoryl chloride, leading to the substitution of the hydroxyl group at the 6-position of the purine ring with a chlorine atom. researchgate.netevitachem.com Yields for this method are often reported to be good, with one study achieving a 90.0% yield. researchgate.net
Acetyl Hypoxanthine as Precursor in 6-Chloropurine Synthesis
To enhance the synthesis process, acetyl hypoxanthine is utilized as a starting material. google.compatsnap.com This precursor reacts with phosphoryl chloride in the presence of a tertiary amine catalyst at temperatures ranging from 70-105°C for 4-8 hours. google.com This approach is noted for its high yield and suitability for large-scale industrial production. google.com The use of acetyl hypoxanthine can lead to high purity of the final product. patsnap.com
Table 1: Synthesis of 6-Chloropurine from Acetyl Hypoxanthine
| Molar Ratio (Acetyl Hypoxanthine:POCl₃:N,N-dimethylaniline) | Yield (%) | Purity (%) |
| 1.0 : 5.0 : 1.0 | 90.0 | 99.0 |
| 1.0 : 20.0 : 1.0 | 89.2 | 99.0 |
| 1.0 : 10.0 : 1.0 | 91.2 | 99.0 |
Data sourced from a chemical synthesis patent, illustrating the impact of reactant ratios on yield and purity. patsnap.com
Utilizing Bis(trichloromethyl)carbonate in 6-Chloropurine Synthesis
An alternative, phosphorus-free method for the chlorination of hypoxanthine involves the use of bis(trichloromethyl)carbonate (BTC), also known as triphosgene. patsnap.comgoogle.comthieme-connect.com This reaction is carried out in an organic solvent with an organic amine catalyst. patsnap.comgoogle.com The process is considered to have advantages such as simple and safe operation, high reaction yield, and straightforward post-treatment. patsnap.comgoogle.com One approach describes using BTC in combination with thionyl chloride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.com
Table 2: Synthesis of 6-Chloropurine using Bis(trichloromethyl)carbonate
| Catalyst | Solvent | Reaction Conditions | Yield (%) |
| N-methylpyrrole | Chlorobenzene | 0-5°C for 4h, then 132°C | 85.8 |
| Pyridine | Toluene | 0-5°C for 2h, then 110°C | Not Specified |
This table showcases different catalytic and solvent systems for the BTC-mediated synthesis of 6-chloropurine. patsnap.comgoogle.com
Targeted Synthesis of 6-Chloropurine Derivatives and Analogs
The versatility of the 6-chloropurine scaffold allows for its modification to produce a wide array of derivatives and analogs with specific functionalities. These targeted syntheses often employ specialized starting materials and reaction conditions.
One-Step Synthesis of Substituted 6-Chloropurines (e.g., 2-Amino-6-chloropurine)
The synthesis of 2-amino-6-chloropurine, a key intermediate for various pharmaceuticals, can be achieved through several routes. One method involves the direct chlorination of guanine (B1146940) with phosphoryl chloride. patsnap.comresearchgate.net The use of a phase transfer catalyst, such as tetraethylammonium (B1195904) chloride in acetonitrile, has been reported to facilitate this conversion in a one-step process, yielding the target compound with a purity of not less than 98%. researchgate.net Another approach utilizes 2,9-diacetylguanine as a precursor, which is reacted with a chlorinating agent in the presence of a phase transfer catalyst, followed by hydrolysis to yield 2-amino-6-chloropurine. koreascience.krgoogle.com
Preparation of Isotopically Labeled 6-Chloropurine Derivatives
For metabolic profiling and quantification studies, isotopically labeled 6-chloropurine derivatives are essential. nih.govnih.govresearchgate.net The synthesis of [¹⁵N₄]-6-chloropurine has been achieved through the chlorination of [¹⁵N₄]-hypoxanthine. nih.gov This labeled hypoxanthine is prepared from the deamination of [¹⁵N₅]-adenine. nih.gov This method provides an effective and selective approach to producing ¹⁵N-labeled C6-purine derivatives. nih.govnih.govresearchgate.net Another example includes the synthesis of [7-¹⁵N]-6-chloropurine from [7-¹⁵N]-hypoxanthine, which is then used in enzymatic reactions. mdpi.com These labeled compounds are critical for use as internal standards in mass spectrometry analyses. researchgate.net
Generation of 6-Chloropurin-9-ide: Anionic Intermediate Formation
The formation of the this compound anion is a critical step in the synthesis of a wide array of N9-substituted purine derivatives. This anionic intermediate is generated through the deprotonation of the parent molecule, 6-chloropurine. The removal of a proton from one of the nitrogen atoms in the purine ring system creates a highly nucleophilic species that can readily react with various electrophiles. This reactivity makes this compound a valuable precursor in medicinal and biological chemistry for creating compounds with potential therapeutic applications. tandfonline.comresearchgate.net The choice of base and reaction conditions is crucial for the efficient generation of this anion, which subsequently allows for the introduction of diverse functional groups at the N9 position. researchgate.netuwindsor.ca
Deprotonation Protocols (e.g., Sodium Hydride Treatment)
The deprotonation of 6-chloropurine to form its corresponding anion is typically achieved using a strong base. Sodium hydride (NaH) is a frequently employed reagent for this purpose due to its high basicity and the fact that the only byproduct of the reaction is hydrogen gas. google.com The reaction is generally carried out in an anhydrous aprotic solvent to prevent the quenching of the base and the resulting anion.
In a typical procedure, 6-chloropurine is treated with sodium hydride in a suitable solvent mixture, such as dry tetrahydrofuran (B95107) (THF) and pyridine, at a reduced temperature (0–10°C) to yield the sodium salt of this compound. tandfonline.comresearchgate.net The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is also common in these types of reactions. thieme-connect.de The selection of the solvent can influence the reaction rate and the solubility of the reactants and products.
While sodium hydride is a common choice, other strong bases have also been explored for the deprotonation of purine systems. For instance, in the synthesis of related 2-amino-6-alkoxypurines, bases such as sodium metal and potassium hydride (in conjunction with a crown ether like 18-crown-6) have been utilized to generate the corresponding alkoxides that subsequently react with the purine. researchgate.netuwindsor.ca In a different approach, tetrabutylammonium (B224687) hydroxide (B78521) has been used to generate the tetrabutylammonium salt of 2-amino-6-chloropurin-9-ide, which can then be used in subsequent alkylation reactions. union.edu
The following table summarizes various deprotonation conditions used for 6-chloropurine and related purine derivatives.
| Purine Derivative | Base | Solvent | Temperature | Product | Reference |
| 6-Chloropurine | Sodium Hydride | Dry THF:Pyridine (2:1) | 0–10°C | Sodium this compound | tandfonline.comresearchgate.net |
| 6-Chloropurine | Sodium Hydride | DMSO | Not specified | 6-substituted purine derivative | thieme-connect.de |
| 2-Amino-6-chloropurine | Tetrabutylammonium hydroxide | Dichloromethane | Not specified | Tetrabutylammonium 2-amino-6-chloropurin-9-ide | union.edu |
| 2-Amino-6-chloropurine | Sodium Hydride | DMF | Room Temp to Reflux | 2-Amino-6-alkoxypurine | researchgate.netuwindsor.ca |
| 2-Amino-6-chloropurine | Potassium Hydride / 18-crown-6 | THF | Room Temp to Reflux | 2-Amino-6-alkoxypurine | researchgate.netuwindsor.ca |
Mechanistic Insights into Purine N-Deprotonation and Anion Stability
The purine ring system contains four nitrogen atoms, and in an unsubstituted purine, protons can be located at the N1, N3, N7, or N9 positions, leading to different tautomers. nih.gov Theoretical studies have shown that the stability of these tautomers increases in the order of 1-H < 3-H < 7-H < 9-H, with the 9-H tautomer being the most stable. nih.gov This inherent stability suggests that the proton on the N9 nitrogen is the most acidic and, therefore, the most likely to be removed during deprotonation with a strong base.
The nitrogen atoms in the purine scaffold can be categorized into three types: exocyclic amine nitrogens (NI), heterocyclic nitrogens with an attached hydrogen (NII), and heterocyclic sp2 nitrogens without a hydrogen (NIII). d-nb.info The deprotonation of 6-chloropurine involves the removal of a proton from an NII-type nitrogen, specifically the N9-H.
Once deprotonated, the resulting this compound anion is stabilized by the delocalization of the negative charge throughout the aromatic heterocyclic system. d-nb.info This charge distribution is a key factor in the stability of the anion. Computational studies on deprotonated purines indicate that the negative charge is not localized on a single nitrogen atom but is spread across the purine framework. d-nb.info
Advanced Spectroscopic Characterization Techniques for Purine Anions
Electron Spin Resonance (ESR) Spectroscopy of Purine (B94841) Anion Radicals
ESR spectroscopy is a powerful technique for studying paramagnetic species, including the anion radicals of purines. It offers direct information on the electronic wave functions of π electrons through the analysis of hyperfine interactions. oup.com
The generation of stable purine anion radicals for ESR analysis can be challenging due to their inherent instability. oup.com Several methods are employed to produce these transient species:
Electrochemical Generation: This is a common method where an electrical potential is applied to a solution of the purine in a suitable solvent. jeol.com A specialized two-electrode electrolysis cell, often featuring a helix design, can be used for low-temperature ESR measurements, which enhances the stability of the generated anion radicals. oup.com
Irradiation: Gamma irradiation of frozen aqueous solutions of purine-containing systems, such as DNA and its constituents, can generate purine anion radicals. nih.gov Low-temperature ESR studies (e.g., at 4 K or 77 K) are crucial for trapping and characterizing these radicals. researchgate.net
Chemical Reduction: Reaction with strong reducing agents can also produce purine anion radicals.
Photolysis: UV-photolysis of certain compounds, like 4-mercaptopyridine-N-oxide, can generate hydroxyl radicals (HO•) which can then react with purines to form radical species that can be studied by ESR. edpsciences.orgresearchgate.net
The ESR spectrum of a purine anion radical provides key parameters that reveal its electronic structure. The g-factor and hyperfine coupling constants (hfcc) are of particular importance. wikipedia.org For instance, in the purine anion radical, approximately 45% of the spin density is localized at the C6 position. oup.com
However, obtaining high-resolution spectra can be challenging due to several factors:
Instability of Radicals: Purine anion radicals are often highly reactive and have short lifetimes, making their detection difficult. oup.com
Overlapping Spectra: In complex systems, the spectra of multiple radical species can overlap, complicating analysis. numberanalytics.comresearchgate.net
Spectral Resolution: Achieving sufficient resolution to distinguish between different hyperfine couplings can be difficult. Low modulation amplitudes are often necessary to obtain high-resolution spectra. oup.com
Baseline Drift and Noise: These common instrumental issues can obscure the true spectral features and require correction during data analysis. numberanalytics.com
Advanced techniques like pulsed ESR, high-field ESR, and double resonance methods such as ENDOR (Electron-Nuclear Double Resonance) can help overcome some of these challenges by enhancing spectral resolution and sensitivity. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy of Anionic Species
NMR spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution, including anionic purine species.
¹H and ¹³C NMR spectroscopy are fundamental for characterizing the structure of purine derivatives and their anions. mdpi.comresearchgate.net The chemical shifts of protons and carbons are sensitive to the electronic environment, providing valuable information about charge distribution and tautomeric forms. researchgate.netgoogle.co.il
In anionic systems, the deprotonation of a purine leads to significant changes in the NMR spectra. For example, the formation of an anionic σ-adduct at the C6 position of a purine derivative results in a substantial upfield shift of the H(6) and C(6) signals. wur.nl The presence of a negative charge can also influence the chemical shifts of neighboring atoms through delocalization. wur.nl The analysis of coupling constants, such as ¹J(C,H), can further help in determining the hybridization state of carbon atoms. wur.nl
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Changes Upon Anion Formation
| Nucleus | Neutral Species (ppm) | Anionic Species (ppm) | Change in Chemical Shift (Δδ) |
|---|---|---|---|
| H(6) | ~8.5 | ~5.4 | ~ -3.1 |
| C(6) | ~145 | ~70 | ~ -75 |
| C(2) | ~152 | ~160 | ~ +8 |
| C(4) | ~155 | ~163 | ~ +8 |
Note: These are approximate values and can vary depending on the specific purine derivative and solvent conditions.
³¹P NMR spectroscopy is particularly useful for studying purine derivatives that contain a phosphonate (B1237965) group. beilstein-journals.org This technique provides direct information about the phosphorus environment.
³¹P NMR has been used in titration studies to determine the pKa values of phosphonate derivatives of hypoxanthine (B114508). researchgate.net It is also employed to characterize newly synthesized phosphonated purine derivatives, confirming the formation of the C-P bond. beilstein-journals.org While one-dimensional ³¹P NMR can suffer from low sensitivity, two-dimensional techniques like ¹H-³¹P Heteronuclear Single Quantum Coherence (HSQC) can enhance detection, allowing for the quantification of phosphonate-containing drugs at low concentrations. biorxiv.org
Low-temperature NMR spectroscopy is a crucial technique for studying reactive intermediates and characterizing adducts that are unstable at room temperature. nih.gov By slowing down dynamic processes and increasing the lifetime of transient species, it allows for their direct observation and structural elucidation. nih.gov
This method has been successfully applied to investigate the tautomerism of purine derivatives, where separate signals for different tautomers can be observed at low temperatures. researchgate.net It has also been instrumental in characterizing anionic σ-adducts formed in the reaction of purines with strong bases. wur.nl For instance, the formation of an adduct at the C6 position of 8-chloropurine was confirmed by the upfield shift of the H(6) and C(6) signals in low-temperature NMR spectra. wur.nl Similarly, low-temperature NMR has been used to characterize reaction intermediates in the nitration of purines, revealing the formation of a nitramine intermediate. nih.gov
Investigation of Ion-Pairing and Aggregation Effects by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the solution-state structure and dynamics of ions, including purine anions like 6-chloropurin-9-ide. It provides significant insights into phenomena such as ion-pairing and self-aggregation, which are crucial for understanding their chemical behavior and reactivity.
Research on the adeninate anion, a related purine, demonstrates the utility of ¹H NMR for these investigations. up.ac.zaup.ac.za By monitoring the chemical shifts of the purine's protons as a function of concentration and temperature in a solvent like dimethyl sulfoxide (B87167) (DMSO), researchers can deduce the nature of interactions with counter-ions (e.g., Na⁺, K⁺). up.ac.zaup.ac.za These studies have shown that ion pairs of sodium and potassium salts of adenine (B156593) exist in solution, with the cation coordinating at the N3 and N9 positions of the purine ring. up.ac.zaup.ac.za
Furthermore, NMR can elucidate the mechanisms of aggregation. For adeninate ion pairs, self-aggregation is often governed by π-π stacking, which can be followed by higher-order aggregation through coordination with metal cations. up.ac.zaup.ac.za
Advanced NMR techniques, such as Pulsed Gradient Spin-Echo (PGSE), offer a method to measure the diffusion coefficients of species in solution. researchgate.net By comparing the diffusion coefficient of the anion to that of its counter-ion, the extent of ion pairing can be estimated. researchgate.net In a tightly bound ion pair, both the cation and anion will diffuse together as a single, larger entity, resulting in identical diffusion coefficients, which are slower than those of the free, solvated ions. researchgate.net This method is particularly useful for quantifying the strength and prevalence of ion-pairing interactions in solution. researchgate.net
| Technique | Application | Findings for Purine Anions |
| ¹H NMR Spectroscopy | Investigating ion-pair formation and self-aggregation. | Shows cation coordination at N3 and N9 sites of the adeninate ring; reveals π-π stacking as a primary mode of aggregation. up.ac.zaup.ac.za |
| PGSE NMR | Measuring diffusion coefficients to quantify the extent of ion pairing. | Allows for the estimation of ion-pair formation by comparing the diffusion rates of the anion and its counter-ion. researchgate.net |
Mass Spectrometry (MS) for Anion Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical tool for the identification and structural characterization of purine anions. researchgate.netnih.gov Techniques involving atmospheric pressure ionization (API), such as electrospray ionization (ESI), are particularly well-suited for analyzing these polar, biologically relevant molecules. nih.govresearchgate.net ESI is considered a "soft" ionization technique that typically generates quasi-molecular ions (e.g., [M-H]⁻ for a deprotonated purine) with minimal fragmentation, allowing for the straightforward determination of the anion's molecular weight. nih.gov
For deeper structural elucidation, tandem mass spectrometry (MS/MS) is employed. researchgate.net In an MS/MS experiment, the mass-selected anion of interest is subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. acs.org The resulting fragmentation pattern serves as a structural fingerprint. For purine and pyrimidine (B1678525) metabolites, typical fragmentations include the neutral loss of small molecules such as:
Carbon monoxide (CO) researchgate.net
Hydrogen cyanide (HCN) researchgate.net
Ammonia (B1221849) (NH₃) researchgate.net
Water (H₂O) researchgate.net
Isocyanic acid (HNCO) researchgate.net
These fragmentation pathways provide crucial information about the compound's structure, including the nature and position of substituents on the purine ring. researchgate.net High-resolution mass spectrometry (HRMS) further enhances identification by providing highly accurate mass measurements, which can be used to determine the elemental composition of the parent and fragment ions. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Analysis of Anionic Forms
The IR spectra of nucleic acids and their components are typically divided into regions corresponding to vibrations of the base, sugar, and phosphate (B84403) groups. austinpublishinggroup.com For purine anions, the region between 1800 cm⁻¹ and 1500 cm⁻¹ is particularly informative, containing strong absorption bands from C=O stretching, skeletal C=C and C=N stretching, and N-H bending vibrations. austinpublishinggroup.com The precise frequencies of these bands are sensitive to the electronic structure of the purine ring, making them useful markers for base pairing and deprotonation. austinpublishinggroup.com
Formation of an anion, such as the deprotonation at the N9 position to form this compound, leads to significant changes in the IR spectrum. The loss of the N-H bond will result in the disappearance of its characteristic stretching and bending vibrations. Concurrently, the delocalization of the negative charge throughout the purine ring system alters the bond orders of the skeletal bonds, causing shifts in their corresponding stretching frequencies. researchgate.net For instance, studies on xanthine (B1682287) derivatives show that protonation at specific nitrogen atoms causes significant alterations in the ring geometry and shifts in band frequencies related to N-H and C-H bending vibrations. unige.ch
Computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental IR spectroscopy to provide a complete assignment of the observed vibrational modes. researchgate.netchemrxiv.org
Common Vibrational Regions for Purine Derivatives:
3400 cm⁻¹: Broad band from absorbed water (O-H stretch). austinpublishinggroup.com
1800–1500 cm⁻¹: Strong bands from C=O stretching, ring skeletal stretching, and N-H bending. austinpublishinggroup.com
900–600 cm⁻¹: Ring vibrations and C-H bending vibrations. unige.ch
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoelectron Spectroscopy of Purine Anions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. ubbcluj.ro For purine systems, the absorption bands observed in the UV region (typically 200-300 nm) are primarily due to π → π* transitions within the aromatic heterocyclic rings. acs.orgresearchgate.net The UV spectrum of purine is generally composed of four or five absorption bands between 4.6 and 6.6 eV. acs.org
The position and intensity of these absorption bands are sensitive to the molecular environment, including solvent polarity and pH. researchgate.net A change in solvent polarity can lead to a spectral shift (solvatochromism). For example, the π → π* transition band in many purine derivatives experiences a red shift (a shift to longer wavelengths) as the polarity of the solvent increases, which is attributed to the stabilization of the more polar excited state (π*) relative to the ground state (π). researchgate.net
The formation of the this compound anion involves the deprotonation of the N9-H group, which significantly alters the electronic structure of the purine ring. This change is reflected in the UV-Vis spectrum. The deprotonation can lead to shifts in the absorption maxima and changes in molar absorptivity. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to accurately assign the observed electronic transitions and to understand the effects of substitution and ionization on the electronic spectra of purine systems. acs.orgnih.govresearchgate.net
| Purine Tautomer | Transition 1 (eV) | Transition 2 (eV) | Solvent/Method |
| N(9)H Purine | ~4.7 | ~5.1-5.2 | Methylcyclohexane acs.org |
| N(7)H Purine | ~4.7 | ~5.4 | Water acs.org |
Anion photoelectron spectroscopy (PES) is a powerful gas-phase technique used to measure the electron binding energies of negative ions. aip.org The experiment involves crossing a mass-selected beam of anions with a fixed-frequency laser beam. aip.orgaip.org The energy of the laser detaches an electron from the anion, and by measuring the kinetic energy of the photodetached electron, the electron binding energy (EBE) can be determined. aip.org
Studies on hydrated purine anions, such as adenine complexed with one or more water molecules (A⁻(H₂O)n), provide fundamental insights into the intrinsic stability of these anionic systems and their interactions with a solvent environment at a molecular level. aip.org Photoelectron spectra of hydrated adenine anions, A⁻(H₂O)n=1–7, have been successfully recorded. aip.org The spectra provide values for vertical detachment energies (VDEs), which correspond to the energy required to remove the electron from the anion without any change in the geometry of the nuclei. mst.edu
Below is a table of experimentally determined VDEs for hydrated adenine anions, which serve as a model for understanding other purine anions.
| Hydrated Anion | Vertical Detachment Energy (VDE) (eV) |
| Adenine⁻(H₂O)₁ | 0.45 |
| Adenine⁻(H₂O)₂ | 0.95 |
| Adenine⁻(H₂O)₃ | 1.35 |
| Adenine⁻(H₂O)₄ | 1.70 |
| Adenine⁻(H₂O)₅ | 2.00 |
| Adenine⁻(H₂O)₆ | 2.25 |
| Adenine⁻(H₂O)₇ | 2.50 |
| Data sourced from a study using 2.540 eV photons. aip.org |
Many isolated nucleobases, including purines, have a negative electron affinity (EA), meaning their corresponding anions are unstable with respect to electron autodetachment in the gas phase. mst.edu However, interactions with solvent molecules, such as water, can stabilize the excess charge and make the electron affinity positive. mst.eduacs.org
Photoelectron spectroscopy studies on hydrated purine and pyrimidine anions have shown that even a single water molecule can be sufficient to stabilize the anion and impart a positive electron affinity. acs.orgnih.gov As more water molecules are added (sequential hydration), the anion becomes progressively more stable, which is observed as an increase in the vertical detachment energy (VDE). aip.org This stabilization occurs because the interaction of the anion with the solvent molecules is more favorable than the interaction of the corresponding neutral molecule with the same number of solvent molecules. mst.edu
This phenomenon has significant biological implications. It demonstrates how the aqueous environment within a cell can stabilize anionic forms of nucleobases that would be unstable in isolation. mst.edu Analysis of the sequential shifts in VDEs upon hydration can be used to conclude which hydrated cluster size is the first to be adiabatically stable (i.e., where the anion is energetically lower than the neutral). aip.org For hydrated adenine, A⁻(H₂O)₃ is likely the smallest adiabatically stable anion. aip.org This universal effect of hydration on electron affinity is consistent across various studies on hydrated anions of nucleobases and related molecules. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Molecular Design
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity, enabling the design of new molecules with improved properties. Molecular design leverages these relationships to create novel entities with desired characteristics.
QSAR models have been successfully applied to various purine derivatives to predict their biological activities, such as anticancer properties imtm.cznih.gov. For instance, studies on 2,6,9-trisubstituted purines have indicated that steric factors often play a more significant role in determining cytotoxicity than electronic properties, with models showing a 70% contribution from steric factors versus 30% from electronic factors imtm.cznih.gov. While direct QSAR data for this compound is not explicitly detailed, its structural features, such as the chlorine atom at position 6 and the deprotonated N9, would be critical descriptors in such predictive models. These features influence its electronic distribution and steric profile, thereby affecting its interactions with biological targets.
Table 1: Illustrative QSAR Model Contributions to Cytotoxicity in Purine Derivatives
| Property Type | Contribution to Cytotoxicity |
| Steric | ~70% |
| Electronic | ~30% |
Note: This table reflects general findings for related purine derivatives and illustrates the type of quantitative insights QSAR can provide.
Before any computational modeling, ligands must be prepared to ensure accurate representation of their chemical reality. This involves generating three-dimensional (3D) geometries, assigning correct bond orders, ionization states, and tautomeric forms nih.gov. For this compound, preparation would specifically involve ensuring the deprotonated N9 state is correctly modeled, as this significantly influences its charge distribution and potential for hydrogen bonding or electrostatic interactions. Optimization of these prepared structures using computational methods, such as molecular mechanics or quantum chemical calculations, refines their geometry to a local energy minimum, providing a more accurate starting point for docking or dynamics simulations mdpi.comimist.ma.
Molecular Docking and Molecular Dynamics (MD) Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate how molecules interact with biological targets and to assess their dynamic behavior.
Molecular docking algorithms predict the preferred orientation of a ligand within a protein's binding site, estimating the binding affinity and identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) numberanalytics.com. Studies involving 6-chloropurine (B14466) derivatives have employed docking to explore their interactions with enzymes like Herpesviral Thymidine Kinase (TK) harvard.edu. These studies often reveal that ligands can adopt multiple binding modes, and specific interactions with amino acid residues in the active site are crucial for determining binding efficacy harvard.eduresearchgate.netcas.cz. While direct docking data for this compound is limited, its purine core and chlorine substituent would engage in specific interactions with protein targets, predictable through docking simulations.
Table 2: Illustrative Binding Energies from Molecular Docking Studies on Purine Derivatives
| Compound Class/Example | Target Protein | Binding Energy (kcal/mol) | Notes |
| Purine Derivatives | Various TKs | -6.0 to -9.0 | Indicative range; multiple modes |
| Alpidem (related scaffold) | 4BDT | -9.60 | High affinity observed nih.gov |
| Purine Analogs | JNK3 | IC50: 9.6 μM | Experimental data correlated with score mdpi.com |
Note: Values are indicative and derived from studies on related compounds or similar methodologies.
Molecular Dynamics (MD) simulations provide a time-dependent view of molecular behavior, simulating the movement of atoms and molecules over time based on classical physics. This allows for the assessment of conformational stability, flexibility, and dynamic interactions in a solvent environment numberanalytics.commdpi.comnih.govrsc.org. Metrics such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are commonly used to quantify the stability of a molecular system and the flexibility of its components during a simulation mdpi.comnih.gov. While specific MD studies on this compound are not detailed, such simulations would be crucial for understanding its behavior in aqueous solutions, its conformational landscape, and how these dynamics might influence its interactions with biological macromolecules.
Table 3: Illustrative RMSD Values from Molecular Dynamics Simulations
| Simulation System | RMSD Range (Å) | Notes |
| Protein-Ligand Complex 1 | 7.0 - 8.0 | Stability assessment mdpi.com |
| Protein-Ligand Complex 2 | 8.0 - 9.0 | Stability assessment mdpi.com |
| Protein-Ligand Complex 3 | 5.0 - 7.0 | Stability assessment mdpi.com |
| SARS-CoV-2 Mpro Complex | 2.8 - 3.1 | Stability after initial 10 ns nih.gov |
Note: RMSD values are illustrative and represent typical findings for protein-ligand complexes in MD simulations.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. It is highly effective for determining ground-state properties, including molecular geometries, electronic densities, and reactivity indices wikipedia.orgresearchgate.netjussieu.frgaussian.com. DFT calculations, often employing functionals like B3LYP, can provide detailed information about molecular orbitals (HOMO-LUMO gaps), charge distributions (e.g., Mulliken charges, Natural Population Analysis), and vibrational frequencies nih.govresearchgate.net. For this compound, DFT would be instrumental in characterizing the electronic effects of the chlorine substituent and the deprotonated N9 atom, which are critical for understanding its chemical reactivity, such as its susceptibility to nucleophilic substitution or its role in metabolic pathways researchgate.netirb.hr. Studies on related purine tautomers have utilized DFT to analyze electronic properties and predict reactivity researchgate.net.
Table 4: Common DFT Calculation Parameters in Purine Chemistry Studies
| Parameter | Typical Values/Methods | Significance |
| Functional | B3LYP, B3PW91, SVWN, LSDA | Exchange-correlation approximations influencing accuracy |
| Basis Set | 6-311++G(d,p), cc-pVTZ, def2-TZVP | Defines the atomic orbitals used to represent molecular wavefunctions |
| Solvent Model | Implicit (e.g., PCM) or Explicit | Accounts for solvent effects on electronic structure and reactivity |
| Analysis Tools | NBO, Mulliken Charges, HOMO-LUMO, MEP, Vibrational Freq. | Elucidates electronic distribution, bonding, and potential reaction sites |
Note: These are common parameters used in DFT studies of organic molecules and purines.
Compound List
this compound
6-Chloropurine
2-Amino-6-chloropurine
2-Fluoro-6-chloropurine
2,6-Dichloropurine
9-Norbornyl-6-chloropurine (NCP)
6-Chloro-9-ethyl-9H-purine
Sodium this compound
Table of Compounds
Coordination Chemistry of Purine Anions and Complex Formation
Metal Ion Binding Sites in Purine (B94841) Anions (N1, N7, N9)
Purine anions offer several nitrogen atoms, primarily N1, N3, N7, and N9, as potential coordination sites for metal ions. acs.orgacs.orgcuni.cz The deprotonation of the N9-H in 6-chloropurine (B14466) generates the 6-chloropurin-9-ide anion, making the N9 position a primary and highly basic coordination site. rsc.org The N1 and N7 positions are also significant potential binding sites, and their involvement in coordination depends on various factors, including the identity of the metal ion and the presence of substituents on the purine ring. acs.orgacs.org For instance, in N7-alkylated 6-chloropurine derivatives where the N9 position is available for coordination, the N9 nitrogen consistently acts as the primary binding site for group 12 metal cations (Zn²⁺, Cd²⁺, and Hg²⁺), while the N1 position does not participate in coordination. rsc.org In some cases, particularly with lanthanide ions in neutral solutions, chelation involving the N7 and a phosphate (B84403) group can occur. nih.gov
Influence of Metal Ion Identity on Coordination Geometry
The identity of the metal ion plays a crucial role in determining the preferred coordination sites and the resulting geometry of the complex. "Hard" cations, such as alkali metals, tend to bind to oxygen atoms, while transition metals show a higher affinity for the nitrogen atoms of the purine ring. cuni.cz
For example, studies with N7-alkylated 6-chloropurine derivatives have shown that Cd²⁺ and Hg²⁺ ions coordinate to both N3 and N9 positions, leading to the formation of one-dimensional linear coordination polymers. rsc.org In contrast, Zn²⁺ forms discrete coordination complexes under similar conditions. rsc.org The coordination of divalent cations like zinc and magnesium to the N7 position of purine nucleotides has been investigated, revealing that the sugar-phosphate backbone can influence the backbone geometry. acs.org Furthermore, the coordination of copper(II) with N6-alkyladenine derivatives results in dinuclear complexes with a compressed trigonal bipyramidal geometry around each copper atom. mdpi.com
The table below summarizes the observed coordination behavior of different metal ions with purine anions.
| Metal Ion | Preferred Coordination Sites | Resulting Geometry/Structure |
| Zn²⁺ | N9 (primary), can form discrete complexes. rsc.org | Discrete coordination complexes. rsc.org |
| Cd²⁺ | N3 and N9. rsc.org | 1D linear coordination polymer. rsc.org |
| Hg²⁺ | N3 and N9. rsc.org | 1D linear coordination polymer. rsc.org |
| Cu²⁺ | N3 and N9 in N7-alkylated purines, can form paddlewheel-like or chloride-bridged dimers depending on the anion. nih.govresearchgate.net | Compressed trigonal bipyramid in dinuclear complexes. mdpi.com |
| La³⁺, Tb³⁺ | N7 and phosphate group (chelation). nih.gov | Polymeric in solid and aqueous solutions. nih.gov |
| Pd²⁺ | N3 in chelate-tethered 2,6-diaminopurine (B158960). nih.govacs.org | Tridentate or tetradentate chelate complexes. nih.govacs.org |
Chelation Modes and Stability of Complexes (e.g., N3-N9 Chelation)
Chelation, the formation of two or more coordinate bonds between a single ligand and a central metal atom, can significantly enhance the stability of the resulting complex. In the context of purine anions, various chelation modes are possible. One notable example is the N3-N9 chelation, which has been observed in complexes with N7-alkyl-purine-based ligands. nih.govresearchgate.net This mode of coordination can lead to the formation of discrete paddlewheel-like or chloride-bridged dimeric structures with copper(II) ions. nih.govresearchgate.net
The stability of these complexes is influenced by factors such as the chelate ring size and the nature of the metal ion and other coordinating ligands. For instance, alkyldiamine-tethered derivatives of 2,6-diaminopurine react with Pd(II) to form N3-coordinated chelate complexes, with the exact nature of the complex depending on the length of the alkyl tether. nih.govacs.org The formation of five, six, and seven-membered chelate rings has been observed in these systems. acs.org Furthermore, lanthanide ions have been shown to chelate to purine nucleotides through the N7 position and a phosphate group, forming stable macrochelates. nih.gov
Complexation with Transition Metals (e.g., Copper(II))
Transition metals, particularly copper(II), have been extensively studied for their complexation with purine derivatives, including 6-chloropurine. mdpi.comnih.govresearchgate.netconnectjournals.comdntb.gov.ua These studies have revealed a diverse range of coordination geometries and structures.
Investigations into the reaction of N7-alkylated 6-chloropurine with copper(II) have demonstrated the formation of distinct complexes depending on the counter-anion present. nih.govresearchgate.net Perchlorate ions tend to promote the formation of discrete paddlewheel-like complexes, while chloride ions lead to the formation of chloride-bridged dimers. nih.govresearchgate.net In these complexes, the purine ligand typically coordinates through the N3 and N9 positions. nih.govresearchgate.net The copper-copper bond distances in these dimeric structures have been found to be in the range of 2.92 to 2.98 Å. nih.govresearchgate.net Magnetic susceptibility measurements have shown that the chloride-bridged complexes exhibit antiferromagnetic coupling. nih.govresearchgate.net
Furthermore, the synthesis and characterization of dinuclear copper(II) complexes with N6-alkyladeninium ligands have shown that the copper atoms are five-coordinated in a compressed trigonal bipyramidal geometry. mdpi.com These complexes also exhibit antiferromagnetic interactions between the Cu(II) centers. mdpi.com
Development of Metal-Organic Frameworks (MOFs) Incorporating Purine Anions
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. usf.edunih.gov Purine anions, with their multiple coordination sites, are excellent candidates for use as ligands in the construction of MOFs, often referred to as bio-MOFs. usf.edursc.org
Design Principles for Anionic Azolate Ligands in MOFs
The design of stable and functional MOFs often relies on the use of strongly coordinating ligands. Azolate-containing ligands, including purinates, have proven to be particularly effective in forming robust MOFs, especially with first-row transition metals. rsc.orgmit.edu The strength of the metal-ligand bond is a key factor in the stability of the resulting framework. mit.edu
Key design principles for using anionic azolate ligands like purinates in MOFs include:
High Connectivity: Purinates offer multiple coordination sites (N1, N3, N7, N9), allowing for the formation of high-connectivity networks, which contributes to the stability of the MOF. rsc.org
Charge Balance: As anionic ligands, purinates can be used in conjunction with polycarboxylate co-ligands to achieve charge balance with divalent metal ions, leading to stable, mixed-ligand MOF architectures. rsc.org
Control over Geometry: The rigid structure of the purine ring system provides a degree of control over the bridging geometries within the MOF. rsc.org
Bridging Coordination Modes and Anion-π Interactions
In purine-based MOFs, the purinate ligand can adopt various bridging coordination modes. For example, in BioMOF-1, a well-known zinc(II) MOF, the adeninate ligand acts as a µ4-bridging ligand, coordinating to four different zinc centers through its core nitrogen atoms. rsc.org Mixed µ3 and µ4 coordination modes have also been observed in other systems. rsc.org
Beyond direct coordination, non-covalent interactions such as anion-π interactions can play a significant role in the structure and properties of MOFs. nih.gov Anion-π interactions are electrostatic interactions between an anion and an electron-deficient aromatic ring. nih.gov The electron-deficient nature of the purine ring system, which can be further enhanced by coordination to a metal ion, makes it a candidate for such interactions. nih.gov These interactions can influence the packing of the framework and provide specific binding sites for anionic guests within the pores of the MOF. nih.gov The development of MOFs incorporating ligands specifically designed to promote anion-π interactions is an active area of research. nih.govnsf.gov
Interactions with Polyoxometalate Anions
The interaction between purine anions and polyoxometalates (POMs) gives rise to a diverse range of hybrid organic-inorganic materials. These interactions are driven by several modes of interplay, including covalent bonding, electrostatic forces, and non-covalent interactions, leading to the formation of complex supramolecular structures. researchgate.netuni-koeln.deuni-koeln.de
A primary method for creating these materials involves using protonated purine bases for the crystal engineering of solids containing polyoxotungstates. researchgate.netuni-koeln.de In these structures, the aromatic purine cations are often arranged parallel to the faces of the polyoxometalate anions, forming arrangements described as "nanoboxes". researchgate.netuni-koeln.deuni-koeln.de This organization is stabilized by extensive anion-π interactions, where the electron-deficient aromatic rings of the purine cations stack with the electron-rich oxygen surfaces of the metal-oxide polyhedra. researchgate.net For instance, studies on the ionic lattices of Lindqvist polyoxometalates with caffeine (B1668208) and theophylline (B1681296) revealed dense stacks with interplanar distances as close as 2.989(5) Å. researchgate.net
Another approach involves the interconnection of polyoxoanions by metal-purine complexes, such as ditheobromine silver(I) complexes, which form one-dimensional coordination polymers. researchgate.netuni-koeln.deuni-koeln.de The synthesis of these materials can often be controlled by adjusting the pH of the reaction mixture, which allows for the formation of the desired POM from basic components. researchgate.netuni-koeln.de
Furthermore, purine bases can be covalently bound to polyoxometalates. An example is the compound Na₂[(HGMP)₂(Mo₅O₁₅)]·7H₂O, where guanosine (B1672433) monophosphate (GMP) is covalently attached to a Strandberg-type molybdate (B1676688) anion. researchgate.netuni-koeln.deuni-koeln.de The resulting crystal structure consists of these guanosine-Strandberg anions interconnected through a network of coordination, hydrogen bonding, and stacking interactions. researchgate.netuni-koeln.deuni-koeln.de Research has also demonstrated the anti-radical properties of complex compounds formed between 1,3,7-trimethylxanthine (caffeine) and Keggin-type polyoxometalates of molybdenum and tungsten. dnu.dp.ua
These varied interactions highlight the utility of purine anions and their derivatives as building blocks in the construction of novel POM-based hybrid materials with complex architectures and potential functionalities. uni-koeln.deresearchgate.net
Phosphinegold(I) Complexes Featuring Purine-6-thiolate Anions
The chemistry of gold(I) complexes containing phosphine (B1218219) and purine-6-thiolate ligands is a significant area of research, driven by the potential applications of these compounds. The combination of a soft phosphine ligand and a biologically relevant thiopurine creates stable complexes with interesting structural and reactive properties.
Phosphinegold(I) complexes featuring purine-6-thiolate anions are typically synthesized by reacting a chlorotriorganophosphane gold(I) precursor with the corresponding purine-6-thiol in the presence of a base. nih.gov A common procedure involves using an aqueous solution of potassium hydroxide (B78521) (KOH) to deprotonate the thiol group of the purine, allowing for its coordination to the gold(I) center. nih.gov The reactions are often carried out in ethanol, yielding the desired complexes in moderate to good yields. nih.gov
For example, the reaction of 6-mercaptopurine (B1684380) (6-MP) with triethylphosphinegold(I) chloride (Et₃PAuCl) or triphenylphosphinegold(I) chloride (Ph₃PAuCl) in the presence of one equivalent of KOH produces the corresponding (purine-6-thiolato)(triorganophosphane)gold(I) complexes. nih.gov This synthetic strategy is versatile and can be applied to various purine thiols, including 2-amino-6-mercaptopurine (thioguanine, 6-TG) and their riboside derivatives, without the need to protect the hydroxyl groups on the sugar moiety. nih.gov The higher acidity of the thiol group compared to the ribose hydroxyls ensures selective reaction at the sulfur atom. nih.gov
The resulting gold(I) complexes are typically stable solids that can be characterized by various analytical techniques, including melting point determination, multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P), and high-resolution mass spectrometry (HRMS). nih.gov The ³¹P NMR spectra are particularly informative, showing a characteristic downfield shift upon coordination of the phosphine to the gold center. nih.gov
| Complex | Purine Ligand | Phosphine Ligand | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| (1,7-Dihydro-6H-purine-6-thiolato)(triphenylphosphane)gold(I) | 6-Mercaptopurine (6-MP) | Triphenylphosphine | 68 | 260 (decomp.) | nih.gov |
| (1,7-Dihydro-6H-purine-6-thiolato)(triethylphosphane)gold(I) | 6-Mercaptopurine (6-MP) | Triethylphosphine (B1216732) | 30 | 240 (decomp.) | nih.gov |
| (2-Amino-1,7-dihydro-6H-purine-6-thiolato)(triethylphosphane)gold(I) | Thioguanine (6-TG) | Triethylphosphine | 34 | 250 (decomp.) | nih.gov |
In phosphinegold(I) complexes with purine-6-thiolate anions, the gold(I) center typically adopts a linear, two-coordinate geometry, bonded to the phosphorus atom of the phosphine and the sulfur atom of the deprotonated thiopurine ligand. nih.govrsc.org This P-Au-S arrangement is a common structural motif for this class of compounds. The thiolate ligand, derived from purine-6-thiol, acts as a monodentate ligand through its exocyclic sulfur atom. nih.gov
While S-coordination is predominant for purine-6-thiolates in these simple mononuclear complexes, purine derivatives offer multiple potential donor sites, including several nitrogen atoms within the heterocyclic ring system. nih.gov In more complex or polynuclear structures, or with different metal centers, purine-type ligands can exhibit other coordination modes. For instance, studies on related gold(I) complexes with xanthine (B1682287) derivatives have shown coordination through nitrogen atoms (N3 and N9) or a chelate coordination involving both a nitrogen and a sulfur atom (N7,S8-chelation). nih.gov
The stability of the Au-S bond is a key feature of these complexes. nih.gov Thiolate ligands are known to form robust complexes with gold(I) and can also act as bridging ligands between two gold centers, although this is more common in complexes with a higher gold-to-ligand ratio. acs.orgnih.gov However, for the 1:1:1 (phosphine:gold:thiolate) stoichiometry typically discussed, the linear monomeric structure with S-coordination is the expected and observed arrangement. nih.govnih.gov The nature of the phosphine ligand (e.g., triethylphosphine vs. triphenylphosphine) can influence the cytotoxic properties of the complex but generally does not alter the primary S-coordination mode of the purine-6-thiolate anion. mdpi.com
Applications and Advanced Materials Derived from Halogenated Purines and Their Anions
Synthetic Building Blocks for Diverse Chemical Scaffolds
6-Chloropurin-9-ide is a foundational building block in synthetic organic chemistry. Its utility stems from the presence of a reactive C-Cl bond, which can be readily displaced, and the N-9 anion, which can be strategically derivatized. This dual reactivity allows for the systematic construction of libraries of substituted purines for various research applications.
A notable application of sodium this compound is in the synthesis of novel N-linked phosphonamidate derivatives of 6-chloropurine (B14466). These compounds are of interest for their potential biological activities. The synthesis is typically achieved through a one-pot, three-step process. nih.govscispace.com First, 6-chloropurine is treated with a strong base, such as sodium hydride, to generate the sodium this compound salt in situ. scispace.com This anionic intermediate is then reacted with a phosphorodichloridate, like 4-chlorophenyl phosphorodichloridate, to form a key monochloride intermediate, 4-chlorophenyl-6-chloro-9H-purin-9-yl-phosphonochloridate. scispace.com In the final step, this reactive intermediate is treated with a variety of primary or secondary amines to yield the target 4-chlorophenyl-6-chloro-9H-purin-9-yl (substituted amino) phosphonamidates. scispace.com This synthetic route provides an efficient pathway to a diverse range of phosphonamidate derivatives. researchgate.net
Table 1: Examples of Synthesized Phosphonamidate Derivatives from this compound This table is interactive. Click on the headers to sort the data.
| Derivative | Amine Used | Reference |
|---|---|---|
| 4-chlorophenyl-6-chloro-9H-purin-9-yl (phenylamino) phosphonamidate | Aniline (B41778) | scispace.com |
| 4-chlorophenyl-6-chloro-9H-purin-9-yl (4-methylphenylamino) phosphonamidate | p-Toluidine | scispace.com |
| 4-chlorophenyl-6-chloro-9H-purin-9-yl (4-chlorophenylamino) phosphonamidate | 4-Chloroaniline | scispace.com |
| 4-chlorophenyl-6-chloro-9H-purin-9-yl (piperidin-1-yl) phosphonamidate | Piperidine | scispace.com |
The sodium salt of 6-chloropurine is also a crucial intermediate for the synthesis of new sulfonamide and carbamate (B1207046) derivatives. acs.orgnih.gov The general synthetic strategy involves the initial preparation of sodium this compound by treating 6-chloropurine with sodium hydride in a solvent like tetrahydrofuran (B95107) (THF). nih.gov
For the synthesis of sulfonamides, the in situ generated intermediate is directly reacted with various substituted phenyl sulfonyl chlorides. nih.gov This reaction leads to the formation of 9-(substituted benzenesulfonyl)-6-chloro-9H-purines. acs.org Similarly, for carbamate derivatives, the sodium this compound intermediate is reacted with substituted alkyl or aryl chloroformates to obtain 6-chloro-purine-9-carboxylic acid substituted alkyl/aryl esters. acs.orgnih.gov The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. acs.org
Table 2: Synthesis of Sulfonamide and Carbamate Derivatives via this compound This table is interactive. Click on the headers to sort the data.
| Derivative Type | Reagent | Resulting Compound Class | Reference |
|---|---|---|---|
| Sulfonamide | Substituted Phenyl Sulfonyl Chlorides | 9-(Substituted benzenesulfonyl)-6-chloro-9H-purines | acs.orgnih.gov |
6-Chloropurine and its anion are highly valued as versatile intermediates for accessing a wide range of 6-substituted purines. google.com The chlorine atom at the C6 position acts as an effective leaving group, making the purine (B94841) scaffold susceptible to nucleophilic aromatic substitution and modern cross-coupling reactions. researchgate.net This reactivity allows for the introduction of diverse functional groups, including those linked by carbon, nitrogen, oxygen, and sulfur atoms.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been extensively used to synthesize 6-aryl and 6-alkenyl purines by reacting 6-chloropurine derivatives with boronic acids. researchgate.net This method is noted for its efficiency and the non-toxic nature of the boronic acid reagents. scispace.com Similarly, Stille couplings with organostannanes and other coupling reactions with organozinc or organocuprate reagents have been employed to create C-C bonds at the 6-position. researchgate.net Beyond carbon-carbon bonds, the C6-Cl bond can be readily displaced by amines, alcohols, and thiols to generate libraries of 6-amino, 6-alkoxy, and 6-thioether purine derivatives, respectively. google.com This synthetic flexibility makes 6-chloropurine a cornerstone intermediate in medicinal chemistry and drug discovery. nih.gov
Polymer Chemistry and Materials Science
The functionalizability of the purine core, enabled by intermediates like 6-chloropurine, has been extended into the realm of polymer chemistry and materials science. By incorporating the rigid, aromatic purine scaffold into polymer backbones, materials with unique thermal, mechanical, and electronic properties can be developed.
The principles of cross-coupling that make 6-chloropurine a versatile building block in small-molecule synthesis can be applied to polymerization. By using a purine derivative with two reactive sites, it can act as a monomer in step-growth polymerization reactions.
A recent example is the development of a diamine-adenine-monomer platform (DAAMP) for high-performance polymers. researchgate.net In this approach, 6-chloropurine is reacted with various diamines in a nucleophilic displacement reaction. researchgate.net This creates a new monomer that contains the adenine (B156593) core and has two reactive amine end-groups. This DAAMP monomer can then be further reacted, for instance, to create novel phthalonitrile (B49051) (PN) monomers. researchgate.net These purine-containing PN monomers can undergo thermal polymerization to form a cross-linked, high-performance thermosetting polymer, demonstrating a clear pathway from 6-chloropurine to novel purine-based polymeric materials. researchgate.net The Suzuki-Miyaura reaction is another powerful tool that could be used to create linear conjugated polymers by reacting a di-halogenated purine with a di-boronic acid comonomer. researchgate.net
The incorporation of purine scaffolds into polymers is a promising strategy for engineering semi-rigid materials with properties that can be precisely controlled. The inherent rigidity of the fused aromatic ring system of purine contributes to higher glass transition temperatures and enhanced thermal stability in the resulting polymers. researchgate.net
The properties of these materials can be tuned by altering the chemical structure of the monomers. For example, in the DAAMP-PN polymer system, the choice of the diamine used to react with 6-chloropurine significantly influences the thermal polymerization behavior of the final monomer. researchgate.net This provides a direct handle for tuning the processing characteristics and, ultimately, the thermomechanical properties of the cured resin. researchgate.net Furthermore, the strong tendency of purine bases to form intermolecular π-stacking interactions can lead to ordered domains within the material, enhancing its rigidity and modifying its electronic properties. researchgate.net This ability to tailor material characteristics through rational monomer design opens up possibilities for creating advanced purine-based materials for a variety of applications.
Potential in Optoelectronic Applications
Halogenated purines, including derivatives of 6-chloropurine, are emerging as versatile building blocks for organic electronic materials due to their tunable optoelectronic properties. rsc.orgrsc.org The purine scaffold's intrinsic tailorability allows for the development of materials with specific photophysical characteristics suitable for various applications. rsc.org Research into push-pull N(9)-alkylated purine derivatives, synthesized from 2,6-dichloropurine, has yielded compounds with intense violet or blue fluorescence. acs.org These materials exhibit high fluorescence quantum yields, reaching up to 91% in solution and 40% in host-free films, demonstrating their potential for use in luminescent devices. acs.org
The electronic nature of the purine can be modulated by coupling it with different π-conjugated systems, behaving as either an electron-donating or electron-accepting unit. rsc.org This flexibility is crucial for designing donor-acceptor chromophores, which are fundamental components in organic electronics. rsc.org For instance, a series of fully π-conjugated copolymers incorporating dihalopurines have been synthesized, displaying a wide range of optical bandgaps from 1.96 to 2.46 eV and significant photoluminescent quantum yields (up to 61%). rsc.org The choice of comonomer and the specific halogenation pattern on the purine ring are key factors that allow for the precise tuning of these properties. rsc.org The heavy atom effect of halogens like chlorine can also influence photoluminescence by promoting intersystem crossing, a phenomenon that is critical in the development of materials for applications such as organic light-emitting diodes (OLEDs) and sensors. nih.gov
Below is a table summarizing the optoelectronic properties of select purine derivatives developed for these applications.
| Compound Series | Description | Ionization Energy (eV) | Electron Affinity (eV) | Fluorescence Quantum Yield (in solution) | Triplet Energy (eV) |
| 5a-d | 6-piperidino-2-triazolylpurines | 5.25–5.53 | 2.18–2.54 | up to 91% | 2.52–2.95 |
| 9a-d | 2-piperidino-6-triazolylpurines | 5.86–6.04 | 2.92–3.15 | up to 88% | 2.75–2.87 |
Data sourced from studies on N(9)-alkylated push-pull purine derivatives originating from 2,6-dichloropurine. acs.org
Role in Corrosion Inhibition
Purine derivatives, including 6-chloropurine, have been identified as effective corrosion inhibitors for various metals, notably copper and steel. ampp.orgresearchgate.netgoogle.com Their mechanism of action involves the adsorption of the purine molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. mdpi.comnih.gov This protective layer can inhibit either the anodic (metal dissolution) or cathodic (oxygen reduction) reactions, or both. mdpi.comafricaresearchconnects.com
The effectiveness of purine-based inhibitors is linked to their molecular structure, which contains multiple nitrogen atoms and a π-electron system. africaresearchconnects.com These features facilitate strong adsorption onto the metal surface, creating a stable barrier against the corrosive environment. nih.gov The substituent on the purine ring significantly influences the inhibitor's efficacy. Quantum chemical studies have shown that the inhibition performance of purine derivatives is related to molecular properties such as frontier orbital energies and dipole moments, which govern the strength of the interaction with the metal. africaresearchconnects.comtechscience.com The protective film formed by these organic compounds physically blocks the metal surface from contact with aggressive ions, such as chloride, and can also alter the electrochemical properties at the interface to reduce the corrosion rate. mdpi.comnih.gov
A significant advantage of purine-based inhibitors like 6-chloropurine is their stability and continued effectiveness in aqueous systems containing oxidizing halogen compounds, such as chlorine, hypochlorite, or hypobromite, which are commonly used as biocides. google.comgoogle.com Many conventional corrosion inhibitors, such as azoles, degrade in the presence of these oxidizing agents, causing their protective film to erode and lose effectiveness. google.com In contrast, purine derivatives have demonstrated exemplary stability under these conditions. google.com This resistance to halogen attack allows them to provide reliable and persistent corrosion protection in industrial water systems where biocides are frequently employed. google.comgoogle.com
The table below presents data on the corrosion rate of copper in the presence of 6-chloropurine and other purine derivatives.
| Inhibitor | Concentration (ppm) | Corrosive Medium | Corrosion Rate (mpy) |
| None | 0 | Synthetic hard water | 0.16 |
| 6-Chloropurine | 5 | Synthetic hard water | 0.04 |
| Hypoxanthine (B114508) | 5 | Synthetic hard water | 0.03 |
| Adenine | 5 | Synthetic hard water | 0.06 |
mpy = mils per year. Data sourced from patent literature demonstrating corrosion inhibition. google.com
Halogen Bonding in Molecular Recognition and Artificial Nucleic Acids
The chlorine atom at the 6-position of the purine ring is not merely a synthetic handle but can actively participate in highly directional non-covalent interactions known as halogen bonds (XBs). rsc.orgnih.gov This interaction occurs between an electrophilic region on the halogen atom (termed a σ-hole) and a Lewis base or other nucleophilic region. nih.govmdpi.com
Halogen bonding has emerged as a powerful tool in supramolecular chemistry and crystal engineering for directing molecular recognition and self-assembly. rsc.orgresearchgate.net The strength and directionality of halogen bonds are comparable to the more familiar hydrogen bonds, allowing for the precise design of complex molecular architectures. nih.govmdpi.com In the context of 6-chloropurine, the C-Cl bond creates a positive σ-hole on the chlorine atom, enabling it to act as a halogen bond donor. nih.gov This interaction can be exploited in the design of materials where specific molecular recognition is key, as well as in biological systems where halogenated ligands bind to proteins and other macromolecules. nih.gov The ability of the chlorine atom to form these specific contacts contributes to the binding affinity and selectivity of the molecule. rsc.orgrsc.org
The unique properties of halogenated purines make them valuable components in the field of synthetic biology, particularly in the creation of artificial nucleic acids and the expansion of the genetic alphabet. nih.govnih.gov 6-Chloropurine can be incorporated into oligonucleotides as a modified base. nih.gov Its phosphoramidite (B1245037) derivative serves as a building block in automated DNA synthesis, allowing for the site-specific insertion of 6-chloropurine into a nucleic acid sequence. nih.gov
Once incorporated, the 6-chloro substituent can serve multiple functions. It can act as a reactive site for post-synthetic modification, enabling the attachment of fluorophores, pharmacophores, or other functional groups. nih.gov Furthermore, the potential for the chlorine atom to engage in halogen bonding presents an intriguing possibility for creating novel, unnatural base pairs (UBPs). nih.govnih.gov The goal of expanding the genetic alphabet—moving beyond the natural G-C and A-T pairs—relies on designing nucleobases that pair with high fidelity and efficiency. nih.govresearchgate.net The directional nature of the halogen bond could be harnessed to mediate the pairing of 6-chloropurine with a complementary unnatural base, contributing to the development of a stable, six-letter genetic system. geneticliteracyproject.orgquantamagazine.org
Concluding Remarks and Future Research Perspectives
Summary of Key Findings and Contributions
Research involving 6-chloropurine (B14466), a precursor to potential 6-Chloropurin-9-ide structures, has primarily focused on its utility in synthesizing nucleoside analogs. Studies have demonstrated the regioselective synthesis of N9-substituted 6-chloropurine nucleosides, often yielding a mixture of N7 and N9 isomers depending on the reaction conditions and catalysts used rsc.orgresearcher.lifescispace.comconicet.gov.ar. For instance, the glucosylation of 6-chloropurine has shown varying β/α ratios and N9-regioselectivity, with specific conditions favoring one isomer over the other rsc.org. Furthermore, the synthesis of 6-chloropurine derivatives has led to compounds screened for biological activities, including antimicrobial, cytotoxic, and antiviral effects, though significant activity in these areas has not always been observed for all synthesized analogs researchgate.net. The compound's role as a versatile scaffold for medicinal chemistry has been underscored by its use in creating diverse purine (B94841) derivatives with potential applications researchgate.net.
Unexplored Research Avenues in this compound Chemistry
Significant unexplored avenues exist in the targeted synthesis and application of this compound. While N9-alkylation and glycosylation of purines are established, precise control over regioselectivity for specific N9-ide formations requires further refinement. Research into novel synthetic methodologies that exclusively yield the N9-ide form, minimizing or eliminating N7 isomer formation, remains a critical area. Additionally, a deeper understanding of the electronic and steric factors influencing the stability and reactivity of the N9-ide linkage is needed. Exploring the potential for diverse functionalization at other positions of the purine ring while maintaining the N9-ide structure could unlock novel chemical entities.
Methodological Advancements and Interdisciplinary Approaches
Advancements in synthetic chemistry, particularly in regioselective purine functionalization, are crucial. The development of milder, more efficient, and highly selective catalytic systems for N9-alkylation and glycosylation could significantly improve yields and purity of this compound derivatives. Microwave-assisted synthesis and flow chemistry approaches offer potential for optimizing reaction conditions and scalability rsc.org. Interdisciplinary collaborations, combining organic synthesis with computational chemistry, could aid in predicting regioselectivity and designing novel derivatives with desired properties. Furthermore, integrating enzymatic approaches, such as those utilizing nucleoside phosphorylases, might offer greener and more selective pathways for synthesizing specific nucleoside analogs based on the 6-chloropurine scaffold researchgate.net.
Potential for Novel Applications in Chemical Science and Beyond
The 6-chloropurine core, and by extension its N9-ide derivatives, presents a promising scaffold for developing new therapeutic agents. Given the biological activity of many purine analogs, future research could focus on designing this compound derivatives as potential enzyme inhibitors (e.g., DNA glycosylases uio.no), antiviral agents, or anticancer compounds. The ability to tune the properties of these molecules through modifications at the N9 position and elsewhere on the purine ring opens avenues for structure-activity relationship studies. For instance, exploration in areas like anticholinesterase activity, as seen with related nucleoside series, could reveal new therapeutic targets rsc.org. The development of prodrug strategies, particularly for phosphonate (B1237965) derivatives, could also enhance the pharmacokinetic profiles of potential drug candidates derived from this scaffold nih.gov.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloropurin-9-ide, and how can purity be optimized during synthesis?
- Methodology : The synthesis typically involves nucleophilic substitution on purine derivatives using chlorinating agents (e.g., POCl₃). Key steps include:
- Reagent selection : Use anhydrous conditions to minimize hydrolysis of intermediates.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures improves purity .
- Purity validation : Monitor via HPLC (C18 column, UV detection at 260 nm) and confirm by melting point consistency (±2°C deviation from literature values) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Prioritize aromatic proton signals (δ 8.2–8.5 ppm for H-8; δ 150–160 ppm for C-2/C-6 in DMSO-d₆) and chlorine-induced deshielding effects .
- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 169.5 (theoretical: 169.03) and isotopic pattern matching ¹⁵% natural abundance of ³⁵Cl/³⁷Cl .
- FT-IR : Confirm C-Cl stretching at ~550–600 cm⁻¹ and purine ring vibrations at 1600–1650 cm⁻¹ .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology :
- Conduct accelerated stability studies under varying pH (2–10) at 40°C for 72 hours.
- Monitor degradation via UV-Vis spectroscopy (λmax = 265 nm) and LC-MS to identify hydrolysis products (e.g., hypoxanthine derivatives under alkaline conditions) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electron density maps, identifying electrophilic centers (C-6 in purine ring).
- Compare activation energies for Cl⁻ displacement by different nucleophiles (e.g., amines vs. thiols) to prioritize experimental conditions .
- Validate predictions experimentally via kinetic studies (NMR time-course monitoring) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Data reconciliation : Cross-reference assay conditions (e.g., cell lines, incubation times, solvent controls). For example, DMSO concentrations >0.1% may artifactually inhibit enzyme activity .
- Meta-analysis : Pool data from multiple studies using standardized effect-size metrics (e.g., IC₅₀ ratios) and assess heterogeneity via Cochrane’s Q-test .
- Control experiments : Replicate conflicting studies with strict adherence to original protocols to isolate variables (e.g., impurity profiles in compound batches) .
Q. How can isotopic labeling (e.g., ¹⁵N or ¹³C) elucidate the metabolic pathways of this compound in vitro?
- Methodology :
- Synthesize isotopically labeled analogs via modified Curtius reactions or enzymatic incorporation.
- Track metabolic fate using LC-HRMS with selected ion monitoring (SIM) for labeled fragments.
- Correlate fragmentation patterns with putative metabolites (e.g., dechlorinated or oxidized derivatives) .
Methodological Frameworks
- Experimental Design : Align with principles in (hypothesis-driven data collection) and (rigorous statistical validation).
- Data Contradiction Analysis : Apply triangulation methods from (de-identification for reproducibility) and (iterative hypothesis testing).
- Ethical Compliance : Ensure GDPR/IRB adherence when handling toxicity or clinical data (see for anonymization protocols).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
